Boc-(S)-3-Amino-5-hexynoic acid
Description
Historical Context and Evolution of Unnatural Amino Acid Synthesis
The synthesis of unnatural amino acids is a research area that has gained significant traction over the years. libretexts.org Initially, methods for creating non-natural amino acids were extensions of classical organic chemistry reactions. However, the demand for enantiomerically pure and functionally diverse UAAs has driven the development of more sophisticated synthetic strategies. libretexts.org These include asymmetric synthesis, enzymatic resolutions, and the use of chiral auxiliaries. The evolution of these methods has made a wide array of UAAs, including those with reactive handles like alkynes, readily accessible for their incorporation into peptides. acs.org
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield was a pivotal moment, enabling the stepwise assembly of amino acids into peptides. nih.gov Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are crucial in SPPS to prevent unwanted side reactions at the N-terminus of the amino acid during peptide bond formation. youtube.com The Boc group is favored for its stability under various coupling conditions and its facile removal with mild acids. youtube.com
Defining the Structural and Functional Significance of Boc-(S)-3-Amino-5-hexynoic Acid
This compound is a chiral, non-proteinogenic γ-amino acid. Its structure is characterized by three key features that define its utility in chemical synthesis:
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N-terminus provides a robust and reliable protecting strategy during peptide synthesis. It ensures that the amino group does not participate in unintended reactions while the carboxylic acid end is activated for coupling. youtube.com
The (S)-Stereochemistry: The specific stereochemistry at the α-carbon is crucial for influencing the three-dimensional structure of the resulting peptide. The defined stereocenter helps in creating predictable and stable conformations.
The Terminal Alkyne: The hexynoic acid side chain terminates in an alkyne functional group. This alkyne is a versatile chemical handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." peptide.com This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the alkyne with an azide-containing molecule. peptide.com
The combination of these features in a single molecule makes this compound a powerful tool for creating peptides with novel properties. The γ-amino acid backbone can induce unique folding patterns in peptides, while the terminal alkyne allows for further modification, such as cyclization or conjugation to other molecules. researchgate.net
Broad Scope of Academic Research Involving this compound
The unique characteristics of this compound position it at the forefront of several research areas, primarily focused on the development of novel peptide-based structures and therapeutics.
Peptide Macrocyclization and Stapling: One of the most significant applications of alkyne-containing amino acids is in the creation of cyclic and stapled peptides. peptide.compeptide.com These constrained peptides often exhibit enhanced proteolytic stability, increased receptor binding affinity, and improved cell permeability compared to their linear counterparts. The terminal alkyne of this compound can be reacted with an azide-functionalized amino acid within the same peptide chain to form a cyclic structure via CuAAC. nih.gov This "click" reaction is highly efficient and orthogonal to most biological functional groups, making it ideal for peptide modification. peptide.com
Peptidomimetics and Foldamers: Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. This compound, as a γ-amino acid, can be incorporated into peptide sequences to create foldamers—oligomers that adopt well-defined secondary structures. nih.govwisc.edu The longer backbone of γ-amino acids can lead to novel helical and sheet-like conformations that are not accessible to natural peptides. wisc.edu
Bioconjugation and Labeling: The terminal alkyne serves as a convenient point of attachment for other molecules. peptide.com Through click chemistry, peptides containing this amino acid can be readily conjugated to fluorescent dyes, imaging agents, drug molecules, or polymers. This allows for the creation of sophisticated bioprobes and targeted drug delivery systems. peptide.com
Below is a table summarizing the key properties and potential research applications of this versatile compound.
| Property | Description | Potential Research Application |
| Chemical Formula | C11H17NO4 | - |
| Molecular Weight | 227.26 g/mol | - |
| CAS Number | 270596-47-9 | - |
| Key Functional Groups | Boc-protected amine, Carboxylic acid, Terminal alkyne | Peptide synthesis, Post-synthesis modification |
| Chirality | (S)-enantiomer | Control of peptide secondary structure |
| Reactivity | Terminal alkyne participates in CuAAC (Click Chemistry) | Peptide cyclization, Stapling, Bioconjugation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLAJLEZVWLOV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-47-9 | |
| Record name | (S)-3-(Boc-amino)-5-hexynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for Boc S 3 Amino 5 Hexynoic Acid and Its Stereoisomers
Enantioselective Synthesis of Boc-(S)-3-Amino-5-hexynoic Acid
The primary challenge in synthesizing this compound lies in the precise installation of the stereocenter at the C3 position. Several strategic approaches have been developed to address this, drawing from chiral pool precursors, established asymmetric methodologies, and reliable homologation reactions.
Chiral Pool Approaches and Precursors
Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiopure natural products as starting materials. For the synthesis of this compound, α-amino acids serve as ideal precursors due to their structural similarity and commercial availability in both enantiomeric forms.
A highly logical and direct precursor for this synthesis is (S)-propargylglycine, an α-amino acid that already contains the required terminal alkyne side chain. The synthesis would begin with the protection of the α-amino group of (S)-propargylglycine with the tert-butoxycarbonyl (Boc) group to yield N-Boc-(S)-propargylglycine. This protection step is crucial for preventing side reactions in subsequent steps. The resulting α-amino acid is then perfectly poised for a one-carbon homologation reaction to extend the carbon backbone and form the target β-amino acid structure, as will be discussed in section 2.1.3.
Alternative chiral pool strategies could involve more extensive modifications of other common amino acids. For instance, a synthesis could be envisioned starting from L-aspartic acid. L-aspartic acid, a naturally occurring β-amino acid, provides a backbone that can be chemically modified to introduce the desired functionality nih.govresearchgate.net. Such a route would involve selective functional group manipulations to convert the side-chain carboxylic acid into the propargyl group, a multi-step process that is generally less direct than starting from propargylglycine itself.
Asymmetric Methodologies in Beta-Amino Acid Synthesis
De novo asymmetric synthesis provides an alternative to chiral pool approaches, creating the desired stereocenter from achiral or prochiral precursors using a chiral catalyst or auxiliary. For β-amino acids, catalytic asymmetric conjugate addition is a powerful and widely explored methodology.
In the context of this compound, a theoretical approach would involve the conjugate addition of a protected nitrogen nucleophile to an α,β-unsaturated ester, such as ethyl hex-2-en-5-ynoate. The use of a chiral catalyst, typically a metal complex with a chiral ligand, would guide the nucleophile to attack the β-position from a specific face, thereby establishing the (S)-stereocenter. While this method is well-established for various β-amino acids, its application to substrates with an additional alkyne functionality requires careful optimization to avoid competing reactions.
Another prominent strategy is the catalytic asymmetric conjugate addition of terminal alkynes to α,β-unsaturated systems. Research has demonstrated that copper(I) complexes with chiral ligands can effectively catalyze the addition of alkynes to enones and related acceptors with high enantioselectivity nih.gov. Adapting this methodology would involve the addition of a nucleophilic amine equivalent to an acetylenic Michael acceptor in a stereocontrolled fashion.
| Methodology | General Transformation | Source of Stereocontrol | Key Advantages |
|---|---|---|---|
| Asymmetric Conjugate Addition | Addition of a nitrogen nucleophile to an α,β-unsaturated ester/amide | Chiral catalyst (e.g., Cu, Ni, Rh complexes) or chiral amine nucleophile | High enantioselectivity, convergent |
| Asymmetric Hydrogenation | Reduction of a β-enamino ester | Chiral catalyst (e.g., Rh- or Ru-phosphine complexes) | Excellent enantiomeric excess (e.e.), industrially scalable |
| Mannich-type Reaction | Reaction of an enolate with an imine | Chiral catalyst or chiral auxiliary on the enolate or imine | Creates two C-C bonds, high diastereoselectivity |
| Chiral Auxiliary Methods | Alkylation or other modification of a substrate attached to a removable chiral group | Steric hindrance from the chiral auxiliary | Reliable, high stereocontrol, well-established |
Homologation Reactions (e.g., Modified Wolff Rearrangement Analogues)
Homologation reactions, which extend a carbon chain by one methylene (B1212753) unit (-CH2-), are among the most reliable and stereospecific methods for converting α-amino acids into their β-amino acid counterparts. The Arndt-Eistert reaction is the classic and most pertinent example for the synthesis of this compound from a chiral pool precursor.
This multi-step sequence begins with the conversion of an N-protected α-amino acid, such as N-Boc-(S)-propargylglycine, into its corresponding acid chloride. The acid chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone intermediate. The crucial step is the subsequent Wolff rearrangement of this diazoketone, which is typically catalyzed by a silver salt (e.g., silver benzoate, silver(I) oxide) or induced photochemically drugfuture.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgcsbsju.edu. The rearrangement produces a highly reactive ketene intermediate, which is immediately trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, the final product is the desired β-amino acid.
A key feature of the Wolff rearrangement is that the migrating group—the chiral center of the original amino acid—does so with complete retention of configuration wikipedia.orgwikipedia.org. This ensures that the stereochemical integrity of the starting material, N-Boc-(S)-propargylglycine, is transferred directly to the product, this compound. The reliability of this stereochemical outcome makes the Arndt-Eistert homologation a preferred method for accessing enantiopure β-amino acids from α-amino acid precursors.
| Starting α-Amino Acid | Protecting Group | Wolff Rearrangement Conditions | Product | Yield | Stereochemical Outcome |
|---|---|---|---|---|---|
| Alanine | Boc | Ag(I) benzoate, H₂O, sonication | Boc-β-homoalanine | Good | Retention of configuration |
| Phenylalanine | Fmoc | Ag(I) benzoate, H₂O, sonication | Fmoc-β-homophenylalanine | ~80% | Retention, >99% e.e. |
| Valine | Boc | Ag₂O, H₂O, heat | Boc-β-homovaline | High | Retention of configuration |
| (S)-Propargylglycine | Boc | Ag(I) catalyst, H₂O | This compound | Expected Good to High | Expected Retention of configuration |
Protective Group Chemistry: The Pivotal Role of the Boc Group in Amino Acid Functionalization
In the synthesis of complex molecules like this compound, protecting groups are indispensable tools for temporarily masking reactive functional groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and amino acid chemistry.
The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base evitachem.com. Its popularity stems from a unique combination of stability and selective reactivity. The Boc group is robust under a wide range of conditions, including basic, nucleophilic, and reductive environments. This stability allows for chemical modifications to be performed on other parts of the molecule, such as the carboxylic acid or the alkyne side chain, without affecting the protected amine.
Conversely, the Boc group is prized for its lability under acidic conditions. It can be cleanly and efficiently removed using moderately strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which evolves into isobutylene (B52900) and carbon dioxide, leaving the free amine. This orthogonal deprotection strategy—stable to base, labile to acid—is a cornerstone of modern peptide synthesis and allows for precise, stepwise construction of complex molecules.
| Property | Description | Significance in Synthesis |
|---|---|---|
| Introduction | Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) | Efficient, high-yielding, and mild conditions |
| Stability | Stable to bases, nucleophiles, hydrogenation, and mild reducing agents | Allows for a wide range of subsequent chemical transformations on other functional groups |
| Cleavage (Deprotection) | Readily cleaved by strong to moderate acids (e.g., TFA, HCl) | Provides an orthogonal protection strategy to other groups (e.g., Fmoc, Cbz, benzyl esters) |
| Byproducts of Cleavage | Isobutylene and CO₂, which are volatile | Simplifies purification as byproducts are easily removed |
| Solubility | Increases the lipophilicity of the amino acid | Enhances solubility in organic solvents, facilitating reactions and purification |
Stereochemical Control and Purity Assurance in the Preparation of this compound
Ensuring the enantiomeric purity of the final product is paramount. Stereochemical control is exerted at the point of chiral center formation, while purity assurance is achieved through rigorous analytical validation.
In the case of the Arndt-Eistert homologation approach, stereochemical control is inherent to the Wolff rearrangement mechanism, which proceeds with retention of configuration. Therefore, the enantiopurity of the final β-amino acid is directly dependent on the enantiopurity of the starting α-amino acid precursor. Using high-purity N-Boc-(S)-propargylglycine ensures a high-purity final product. If an asymmetric catalytic method is used, control is dependent on the effectiveness and selectivity of the chiral catalyst and reaction conditions.
Purity assurance requires robust analytical methods to quantify the enantiomeric excess (e.e.) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for this purpose. For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide phases (e.g., teicoplanin-based columns) have shown excellent efficacy. These columns separate enantiomers based on the differential formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. By comparing the peak areas of the (S) and (R) enantiomers, a precise determination of the enantiomeric purity can be made.
Comparative Synthesis of Boc-(R)-3-Amino-5-hexynoic Acid
The synthesis of the (R)-enantiomer, Boc-(R)-3-Amino-5-hexynoic acid, is conceptually identical to that of its (S)-counterpart. The same synthetic strategies apply, with the source of chirality being the only difference.
Chiral Pool Approach : To synthesize the (R)-enantiomer via Arndt-Eistert homologation, the starting material would be N-Boc-(R)-propargylglycine. Since the Wolff rearrangement proceeds with retention of configuration, the (R)-stereochemistry of the precursor is directly transferred to the final β-amino acid product.
Asymmetric Catalysis : If a de novo asymmetric synthesis is employed, the opposite enantiomer of the chiral catalyst or ligand would be used. For instance, in a metal-catalyzed conjugate addition, if a (S,S)-ligand yields the (S)-product, the corresponding (R,R)-ligand would be used to generate the (R)-product.
The purification and analytical procedures, including chiral HPLC for purity assurance, would be identical for both enantiomers. The two enantiomers would have identical physical properties (melting point, solubility, etc.) but would exhibit equal and opposite optical rotation values.
Process Optimization and Scalability Considerations in Laboratory Synthesis
The efficient laboratory-scale synthesis of this compound, a valuable non-proteinogenic amino acid, necessitates careful consideration of process optimization to maximize yield, ensure high stereochemical purity, and facilitate scalability. Optimization strategies typically focus on two critical stages: the stereoselective formation of the core amino acid structure and the subsequent protection of the amino group with the tert-butoxycarbonyl (Boc) moiety. A scalable process aims to minimize complex purification steps, utilize cost-effective and readily available reagents, and ensure consistent, reproducible results.
Optimization of Stereoselective Synthesis:
The key structural feature of the target molecule is the chiral center at the C3 position. Achieving high enantioselectivity is paramount, and this is often addressed during the synthesis of the precursor, (S)-3-Amino-5-hexynoic acid, or a related intermediate. Catalytic asymmetric synthesis represents a powerful and scalable approach. Drawing parallels from the synthesis of structurally similar propargylamines, several catalytic systems have been shown to be effective for the asymmetric addition of alkyne nucleophiles to imines.
One prominent strategy involves the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which constructs the propargylamine skeleton in a single step. The optimization of this reaction for laboratory scale-up involves screening various chiral catalysts and reaction conditions. For instance, copper(I) complexes with chiral ligands are widely used. The choice of ligand, solvent, and temperature can significantly impact both the yield and the enantiomeric excess (ee) of the product.
Below is a comparative table of catalyst systems applicable to the synthesis of chiral propargylamines, which serves as a model for optimizing the synthesis of the (S)-3-Amino-5-hexynoic acid backbone.
| Catalyst System | Ligand Type | Solvent | Temperature (°C) | Typical Yield (%) | Typical Enantioselectivity (% ee) | Reference |
| CuOTf / Chiral Ligand | Pybox | Toluene | Room Temp | 60-95% | 89-97% | mdpi.com |
| Copper(I)-Bisimine | Bisimine | Toluene | Room Temp | High | Up to 80% | acs.org |
| Chiral Brønsted Base | Organocatalyst | Not Specified | Not Specified | 65-90% | Up to 94% | nih.gov |
This table is generated based on data for analogous propargylamine syntheses.
As the data indicates, catalyst selection is a critical optimization parameter. While organocatalytic methods can offer high enantioselectivity and avoid transition metals, copper-based systems are often highly efficient and versatile mdpi.comnih.gov. For scaling up, factors such as catalyst loading, cost, and ease of removal become important considerations. A lower catalyst loading reduces costs and simplifies purification, making the process more scalable and economical.
Optimization of the Boc-Protection Step:
The protection of the synthesized (S)-3-Amino-5-hexynoic acid with a Boc group is another critical step where optimization can significantly improve efficiency. The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). Key parameters to optimize include the base, solvent system, reaction time, and temperature.
Reaction Conditions for N-Boc Protection:
Aqueous Conditions: A common laboratory method involves dissolving the amino acid in a mixed solvent system, such as 1:1 dioxane/water, and adding Boc₂O in the presence of a base like triethylamine (Et₃N) or sodium hydroxide. This method is effective, but the workup requires careful extraction to remove byproducts peptide.com.
Anhydrous Conditions: For substrates sensitive to water or to avoid aqueous workups, anhydrous solvents like methanol (B129727) (MeOH) or dimethylformamide (DMF) with a base such as triethylamine can be employed, often at slightly elevated temperatures (40-50 °C) . This can be advantageous for scalability as it may simplify the isolation procedure.
Catalyst-Free Conditions in Water: Greener and more scalable approaches include performing the N-tert-butyloxycarbonylation in water without any added catalyst. This method can provide high chemoselectivity and avoids the use of organic solvents, reducing environmental impact and simplifying product isolation organic-chemistry.org.
The choice of workup and purification strategy is also crucial for scalability. While laboratory-scale purifications often rely on column chromatography, this method is not ideal for larger quantities. Optimizing the reaction to yield a crude product of high purity allows for purification by simpler methods such as crystallization or precipitation. For instance, if the resulting Boc-amino acid is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt, which often readily crystallizes, facilitating purification and handling peptide.com.
The following table summarizes different protocols for the Boc protection of amino acids, highlighting key parameters relevant to process optimization.
| Reagent/Solvent System | Base | Key Advantages | Scalability Considerations | Reference |
| Boc₂O in 1:1 Dioxane/Water | Triethylamine | Well-established, high yields. | Requires extraction; solvent waste. | peptide.com |
| Boc₂O in Methanol/DMF | Triethylamine | Anhydrous; suitable for water-sensitive substrates. | Requires heating; potential for side reactions. | |
| Boc₂O in Water | None | Environmentally friendly; simplified workup. | May require longer reaction times for less soluble substrates. | organic-chemistry.org |
| BOC-ON in 1:1 Dioxane/Water | Triethylamine | Rapid reaction at room temperature. | Oxime byproduct must be thoroughly removed. | peptide.com |
Ultimately, an optimized and scalable laboratory synthesis of this compound involves a holistic approach. It begins with the selection of a highly efficient and stereoselective catalytic method for the core structure and is followed by a streamlined and high-yielding Boc-protection protocol that minimizes complex purification steps, favoring crystallization or direct precipitation over chromatography.
Chemical Reactivity and Derivatization Pathways of Boc S 3 Amino 5 Hexynoic Acid
Carboxylic Acid Functionalization in Boc-(S)-3-Amino-5-hexynoic Acid
The carboxylic acid moiety of this compound can be readily converted into a variety of other functional groups. Standard coupling reactions, such as those employing carbodiimides (e.g., EDC) or other coupling agents (e.g., HATU, HOBt), allow for the formation of amides by reacting the carboxylic acid with primary or secondary amines. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using methods like the Steglich esterification. For instance, converting the Boc-protected amino acid to its corresponding ester hydrochloride can be achieved, although care must be taken as the Boc group is acid-sensitive. researchgate.net One approach involves reacting the Boc-protected amino acid with dimethylsulfate or methyl iodide in the presence of a base like triethylamine. researchgate.net
Protected Amine Reactivity and Selective Deprotection Strategies
The amine group is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry. bzchemicals.com The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at the alkyne and carboxylic acid functionalities. organic-chemistry.org
The Boc group is, however, labile to acidic conditions. acsgcipr.org Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acsgcipr.orgyoutube.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to liberate the free amine. researchgate.net The generation of isobutylene (B52900) from the tert-butyl cation is a common side product. acsgcipr.org Due to the harshness and potential side reactions associated with strong acids, alternative, milder deprotection methods have been developed. These include the use of Lewis acids like AlCl₃, which can allow for selective deprotection in the presence of other acid-sensitive groups. bzchemicals.com
| Deprotection Reagent | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Typically in a solvent like dichloromethane (B109758) (CH₂Cl₂) | Traditional but corrosive and environmentally persistent. acsgcipr.org |
| Hydrochloric Acid (HCl) | Anhydrous or aqueous solutions | A common and effective method. acsgcipr.org |
| Phosphoric Acid (H₃PO₄) | - | An alternative strong acid. acsgcipr.org |
| Methanesulfonic Acid (MeSO₃H) | Often in methanol (B129727) (MeOH) | A strong organic acid. acsgcipr.org |
| Lewis Acids (e.g., AlCl₃) | - | Can offer selectivity. bzchemicals.com |
Stereospecific Reactions and Retention of Chirality at the (S)-Center
The (S)-configuration at the C3 position is a crucial feature of this molecule. It is essential that chemical transformations occur without racemization of this stereocenter. Reactions are classified as stereospecific when the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com This is often indicative of a concerted mechanism where only one stereochemical outcome is possible. masterorganicchemistry.com When performing reactions on this compound, it is critical to choose conditions that ensure the retention of the (S)-chirality. For instance, in peptide coupling reactions, the choice of coupling reagents and the reaction conditions are critical to prevent epimerization of the chiral center. Similarly, when modifying the side chain, care must be taken to avoid conditions that could lead to racemization. The enantiomeric excess of the starting material is typically high (≥99.0%), and maintaining this purity is paramount for its applications in stereoselective synthesis. sigmaaldrich.com
Applications of Boc S 3 Amino 5 Hexynoic Acid in Peptide and Peptidomimetic Science
Development of Peptide-Based Drug Candidates and Therapeutics
The unique properties of Boc-(S)-3-Amino-5-hexynoic acid make it a valuable component in the development of peptide-based therapeutics. sigmaaldrich.com Peptides are highly potent and selective molecules, but their use as drugs is often limited by poor stability and bioavailability. Incorporating non-canonical amino acids is a proven strategy to overcome these limitations.
The presence of the alkyne handle allows for post-synthesis modifications to enhance therapeutic properties. For example, polyethylene (B3416737) glycol (PEG) chains can be attached to the alkyne via click chemistry, a process known as PEGylation. This modification can increase the peptide's hydrodynamic size, prolonging its circulation half-life in the body and reducing renal clearance. The alkyne can also serve as an attachment point for other drug molecules, creating peptide-drug conjugates for targeted delivery.
Synthesis of Peptidomimetics with Enhanced Biological Properties and Stability
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified structures to improve their drug-like properties. nih.gov The incorporation of this compound directly results in a peptidomimetic. Its structure differs from the 20 proteinogenic amino acids, which can impart significant resistance to degradation by proteases—enzymes that typically cleave peptide bonds between natural amino acid residues. This enhanced stability is a critical attribute for developing effective oral or long-acting therapeutics.
Bioconjugation of Peptides to Other Biomolecules and Materials via this compound
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The terminal alkyne of this compound is a premier functional group for modern bioconjugation reactions, primarily through click chemistry.
Once a peptide containing this residue is synthesized, it can be efficiently and specifically conjugated to a wide array of other molecules or materials that have been functionalized with an azide (B81097) group. This has broad applications:
Fluorescent Labeling: Attaching fluorescent dyes to track the peptide's location in cells or tissues for diagnostic or research purposes.
Surface Immobilization: Tethering peptides to the surface of nanoparticles, microarrays, or other materials to create functionalized biomaterials for biosensors or targeted drug delivery systems.
Protein-Peptide Conjugates: Linking the peptide to a larger protein, such as an antibody, to combine the targeting ability of the antibody with the therapeutic action of the peptide.
The high efficiency and orthogonality of the azide-alkyne click reaction ensure that the conjugation occurs specifically at the alkyne handle without affecting other parts of the peptide or the target biomolecule.
Explorations of Boc S 3 Amino 5 Hexynoic Acid in Chemical Biology and Medicinal Chemistry
Use as a Chemical Probe for Biological Processes
The terminal alkyne group of Boc-(S)-3-Amino-5-hexynoic acid is its most significant feature for its application as a chemical probe. This alkyne can participate in bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". iris-biotech.depeptide.com This reaction allows the alkyne to be specifically and efficiently linked to a molecule bearing an azide (B81097) group, even within the complex environment of a cell, without interfering with native biological processes. biosyn.com This capability enables the tagging of biomolecules for visualization, enrichment, and analysis.
Monitoring Protein Synthesis and Turnover (e.g., as a reactive methionine analog)
One of the powerful techniques to monitor protein synthesis is known as bio-orthogonal non-canonical amino acid tagging (BONCAT). nih.gov This method involves introducing an unnatural amino acid that can be incorporated into newly synthesized proteins by the cell's own translational machinery. Alkyne-containing amino acids can serve as surrogates for natural amino acids like methionine. nih.gov
Once incorporated, the alkyne handle on these new proteins allows them to be tagged via a click reaction with an azide-containing reporter molecule, such as a fluorophore for imaging or biotin for affinity purification. nih.gov This strategy enables researchers to specifically label, visualize, and quantify newly synthesized proteins, providing a dynamic picture of protein turnover and cellular responses to various stimuli.
Elucidating Protein-Protein Interactions
Understanding protein-protein interactions (PPIs) is crucial for deciphering cellular signaling pathways. Chemical cross-linking is a common method to study these interactions, where a probe captures binding partners. Alkyne-containing amino acids are valuable components in the design of such probes. peptide.compeptide.com While this compound is not itself a cross-linker, its alkyne group serves as an essential detection handle.
In a typical application, the amino acid would be incorporated into a bifunctional probe that also contains a photo-reactive group. Upon activation, the photo-reactive group covalently links the probe to interacting proteins. The alkyne handle can then be used to "click" on a reporter tag, enabling the identification and analysis of the captured proteins.
Investigating Post-Translational Modifications
Post-translational modifications (PTMs) are critical for regulating protein function and are central to cellular information processing. frontiersin.org Studying specific PTMs is challenging due to their dynamic nature and often low abundance. Bioorthogonal probes offer a powerful solution for the analysis of PTMs. nih.govresearchgate.net
The general strategy involves metabolically labeling cells with a substrate analog containing a bioorthogonal handle, such as an alkyne. nih.gov For instance, an alkyne-modified sugar or fatty acid can be fed to cells and incorporated into glycoproteins or lipidated proteins, respectively. By incorporating this compound into a peptide substrate for a specific modifying enzyme, researchers can tag proteins that undergo that particular PTM. The alkyne handle then allows for the selective enrichment of these modified proteins from complex mixtures for subsequent identification and characterization by mass spectrometry. frontiersin.org
Contributions to Drug Discovery and Development Programs
In medicinal chemistry, the structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents. evitachem.com Its status as a non-natural, chiral gamma-amino acid allows for the creation of peptidomimetics with enhanced stability and tailored functions.
Strategies for Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic at the site of disease, thereby enhancing efficacy and reducing side effects. The alkyne group on this compound is ideally suited for this purpose through the application of click chemistry.
A common strategy involves a modular approach where a targeting moiety (e.g., a peptide that binds to a specific receptor on cancer cells) is synthesized incorporating the alkyne-amino acid. Separately, a potent drug molecule is modified with an azide group. The targeting moiety and the drug can then be irreversibly linked using a highly efficient click reaction. This method allows for the versatile and robust construction of antibody-drug conjugates (ADCs) and other targeted delivery systems. broadpharm.com
Design of Bioactive Small Molecules and Ligands
This compound serves as a versatile scaffold for creating novel bioactive molecules. evitachem.com As a non-natural amino acid, its incorporation into peptides can render them resistant to degradation by proteases, a common challenge in peptide-based drug development. nih.gov
Furthermore, the alkyne and amino groups can be used to create cyclic peptides. peptide.com Cyclization is a widely used strategy in medicinal chemistry to constrain the conformation of a peptide, which can lock it into its bioactive shape, increasing its affinity for its target and improving its stability. The reaction of an alkyne-containing amino acid with an azide-containing amino acid within the same peptide chain via an intramolecular click reaction is an effective method for creating these "stapled peptides". peptide.com
Utility of Functional Groups in this compound
| Functional Group | Role in Synthesis and Application |
|---|---|
| Boc-Protected Amine | Protects the amino group during chemical synthesis, particularly in solid-phase peptide synthesis, allowing for controlled, stepwise construction of peptides. It is readily removed under mild acidic conditions. |
| Carboxylic Acid | Provides the acidic terminus of the amino acid, enabling it to form peptide bonds with the amino group of other amino acids during peptide synthesis. |
| Terminal Alkyne | Acts as a bioorthogonal chemical handle. It does not react with most biological functional groups but participates in highly specific "click" reactions (e.g., CuAAC) with azides, enabling the conjugation of reporter tags, drugs, or other molecules. |
Research into Neurological Systems and Disorders Utilizing this compound Derivatives
The structural similarity of this compound to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, makes its derivatives promising candidates for neurological research. While direct research on this compound derivatives in neurological disorders is not extensively documented in publicly available literature, the broader class of GABA analogs has been a significant area of investigation for conditions such as epilepsy, anxiety, and neuropathic pain.
Derivatives of GABA are explored for their ability to modulate GABAergic neurotransmission. These compounds can act as inhibitors of GABA transporters or enzymes involved in GABA metabolism, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory signaling. The alkyne functionality in this compound provides a handle for "click chemistry," a method used to readily synthesize a library of derivatives for screening. These derivatives can be designed to target specific subtypes of GABA receptors or related proteins with higher affinity and selectivity.
The neuroprotective effects of various amino acid derivatives are also an active area of research. Phenolic acid derivatives, for instance, have been studied for their potential to ameliorate conditions like ischemia/reperfusion injury, neuroinflammation, and apoptosis. mdpi.com Carnosic acid has shown neuroprotective effects by mitigating damage to nervous system tissue. mdpi.com Although not directly involving this compound, these studies highlight the potential for amino acid-based structures to yield neuroprotective agents.
Future research could focus on synthesizing and screening derivatives of this compound for their activity in animal models of neurodegenerative diseases. researcher.life Such studies would be crucial in determining their potential as therapeutic agents for conditions like Alzheimer's or Parkinson's disease.
Application in Cancer Research and Oncology
In the field of oncology, amino acid derivatives are investigated for their potential to selectively target cancer cells. The metabolic demands of rapidly proliferating tumor cells often differ from those of healthy cells, providing a therapeutic window for compounds that interfere with amino acid metabolism or signaling pathways.
Recent studies have focused on γ-aminobutyric acid (GABA) derivatives as inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1), an enzyme upregulated in various cancers. nih.govnih.gov Inhibition of BCAT1 can disrupt cancer cell metabolism and suppress tumor growth. nih.govnih.gov this compound, as a GABA analog, provides a scaffold for the development of novel BCAT1 inhibitors. The synthesis of a library of derivatives from this starting material could lead to the identification of potent and selective anticancer agents. nih.govnih.gov
Furthermore, the cytotoxic potential of novel amino acid derivatives is a key area of investigation. For example, new 9-acridinyl amino acid derivatives have been synthesized and shown to have IC50 values comparable to or lower than the chemotherapeutic agent amsacrine in certain cancer cell lines. rsc.orgnih.gov Similarly, novel aminothiazole-paeonol derivatives have demonstrated significant anticancer potential against human gastric and colorectal adenocarcinoma cell lines. nih.gov These examples underscore the promise of using amino acid scaffolds to develop new anticancer drugs.
The table below summarizes the anticancer activity of some synthesized amino acid derivatives, illustrating the potential for this class of compounds.
| Compound Class | Cancer Cell Line(s) | Observed Activity |
| 9-Acridinyl amino acid derivatives | K562, A549 | IC50 values comparable to or lower than amsacrine rsc.orgnih.gov |
| Aminothiazole-paeonol derivatives | AGS, HT-29 | High anticancer potential nih.gov |
| Ursolic acid-pyrimidine derivatives | MCF-7, HeLa | Potent cytotoxic activity rsc.org |
| Naphthoquinone derivatives | A549 | Promising anticancer activity mdpi.com |
Future research directions could involve the synthesis and in vitro screening of a diverse range of compounds derived from this compound against various cancer cell lines. Promising candidates could then be advanced to in vivo studies to evaluate their efficacy and safety.
Structure-Activity Relationship (SAR) Investigations of Modified Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations would aim to identify the structural features that are crucial for their therapeutic effects and to optimize their potency, selectivity, and pharmacokinetic properties.
In the context of developing BCAT1 inhibitors from GABA derivatives, SAR studies have revealed key structural requirements. For instance, the orientation of an aminomethyl moiety relative to a bridged bicyclic skeleton was found to significantly impact inhibitory activity. nih.gov Specifically, an endo orientation was consistently more potent than the corresponding exo epimer. nih.gov Such findings are invaluable for the rational design of more effective inhibitors.
The table below illustrates key findings from SAR studies on different classes of biologically active compounds, which can inform the design of derivatives from this compound.
| Compound Class | Key SAR Finding | Reference |
| GABA derivatives with bridged bicyclic skeletons | The endo orientation of the aminomethyl group is preferred for BCAT1 inhibitory activity. | nih.gov |
| Coumarin derivatives | O-substitutions are essential for antifungal activity. | mdpi.com |
For derivatives of this compound, a systematic SAR study would involve modifying different parts of the molecule, such as the terminal alkyne, the length of the carbon chain, and the nature of the protecting group, and then evaluating the biological activity of the resulting compounds. The terminal alkyne, for example, could be converted to various heterocycles or other functional groups to explore their impact on target binding and cellular activity. Computational methods, such as molecular docking, can also be employed to predict how different structural modifications might affect the interaction of the compounds with their biological targets, thereby guiding the synthetic efforts. rsc.org
Analytical and Spectroscopic Characterization Methodologies for Boc S 3 Amino 5 Hexynoic Acid and Its Derivatives
Chromatographic Separation Techniques for Purity Assessment
Chromatography is the cornerstone for assessing the chemical and stereochemical purity of Boc-(S)-3-amino-5-hexynoic acid. These methods separate the target compound from starting materials, byproducts, and enantiomeric impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. Given the compound's structure, which includes a polar carboxylic acid and a nonpolar Boc protecting group, reversed-phase HPLC is the most common and effective method. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time consistency. Detection is usually performed using a UV detector, as the carbamate (B1207046) group exhibits absorbance at low wavelengths (around 200-210 nm).
Table 1: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separates based on hydrophobicity. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Elutes compounds from the column. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of all components with good resolution. |
| Flow Rate | 1.0 mL/min | Maintains consistent and efficient separation. |
| Detection | UV at 210 nm | Detects the Boc-carbamate functional group. |
| Injection Volume | 10 µL | Introduces a precise amount of the sample. |
This compound is a non-volatile compound due to its carboxylic acid and N-H functionalities, making it unsuitable for direct analysis by Gas Chromatography (GC). However, GC can be employed for its analysis following a chemical derivatization step to increase its volatility.
The most common derivatization strategy involves the esterification of the carboxylic acid group, for example, by reaction with methanol or diazomethane (B1218177) to form the corresponding methyl ester. This transformation blocks the polar -COOH group, significantly lowering the molecule's boiling point. The resulting this compound methyl ester is sufficiently volatile for GC analysis, which can be useful for monitoring reaction conversions or detecting specific volatile impurities.
Ensuring the enantiomeric purity of a stereospecific compound like this compound is critical. Chiral HPLC is the definitive method for this purpose, capable of separating the (S)-enantiomer from its (R)-enantiomer. This separation is achieved using a chiral stationary phase (CSP).
CSPs are typically based on chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated onto a silica (B1680970) support. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies and thus different retention times. The choice of mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) is crucial for achieving optimal resolution.
Table 2: Representative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Provides a chiral environment for enantioseparation. |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% TFA | Elutes the enantiomers with differential retention. TFA can improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized for the specific column and separation. |
| Detection | UV at 210 nm | Detects the eluting enantiomers. |
| Expected Result | Two well-resolved peaks corresponding to the (R) and (S) enantiomers. | Allows for quantification of enantiomeric excess (e.e.). |
Mass Spectrometry for Molecular Mass and Structural Elucidation (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is the preferred ionization method as it is a soft technique that minimizes fragmentation and readily produces protonated or deprotonated molecular ions from polar molecules in solution.
In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative-ion mode, the deprotonated molecule [M-H]⁻ is observed.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. This is a definitive method for confirming the identity of the compound, as the measured mass can be compared to the calculated mass with a very low margin of error (typically < 5 ppm). For this compound (C₁₁H₁₇NO₄), the calculated exact mass is 227.1158. HRMS analysis would seek to confirm this value experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. ¹H NMR provides information about the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of the carbon atoms.
¹H NMR: The proton spectrum shows distinct signals for each unique proton in the molecule. Key signals include the singlet for the nine equivalent protons of the tert-butyl (Boc) group, the terminal alkyne proton, the methine proton at the chiral center (C3), and the methylene (B1212753) protons adjacent to the carboxylic acid (C2) and the alkyne (C4). The coupling patterns (splitting) between adjacent protons help to confirm the connectivity of the carbon skeleton.
¹³C NMR: The carbon spectrum provides complementary information. It will show characteristic signals for the carbonyl carbons (both carboxylic acid and carbamate), the quaternary carbon of the Boc group, the alkyne carbons, and the carbons of the hexanoic acid backbone.
Table 3: Typical NMR Data for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Signal 1 | ~5.0-5.2 | Broad Singlet | NH |
| Signal 2 | ~4.1-4.3 | Multiplet | CH -3 (Chiral Center) |
| Signal 3 | ~2.5-2.7 | Multiplet | CH ₂-2 |
| Signal 4 | ~2.4-2.6 | Multiplet | CH ₂-4 |
| Signal 5 | ~2.0 | Triplet | CH -6 (Alkyne) |
| Signal 6 | 1.45 | Singlet | (CH ₃)₃C- (Boc) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| Signal 1 | ~175-176 | C =O (Carboxylic Acid) | |
| Signal 2 | ~155 | C =O (Boc) | |
| Signal 3 | ~80.5 | C -5 (Alkyne) | |
| Signal 4 | ~79.5 | (C H₃)₃C - (Boc) | |
| Signal 5 | ~71.5 | C -6 (Alkyne) | |
| Signal 6 | ~48 | C H-3 | |
| Signal 7 | ~39 | C H₂-2 | |
| Signal 8 | ~28.3 | (C H₃)₃C- (Boc) | |
| Signal 9 | ~26 | C H₂-4 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: IR is particularly useful for identifying the characteristic vibrations of the key functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. The C=O stretching vibrations appear as strong absorptions, typically around 1710 cm⁻¹ for the carboxylic acid and 1690 cm⁻¹ for the carbamate. The N-H stretch of the carbamate is observed around 3350 cm⁻¹. The terminal alkyne gives rise to two characteristic signals: a sharp C≡C-H stretch near 3300 cm⁻¹ and a weaker C≡C stretch around 2120 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique. While the polar C=O and O-H groups give strong signals in the IR spectrum, the symmetric and less polar C≡C alkyne bond often produces a strong, sharp signal in the Raman spectrum, providing confirmatory evidence for its presence.
Table 4: Key IR Absorption Bands for Functional Group Identification
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |
| N-H (Carbamate) | Stretch | ~3350 | Medium, Sharp |
| ≡C-H (Alkyne) | Stretch | ~3300 | Medium, Sharp |
| C=O (Carboxylic Acid) | Stretch | ~1710 | Strong |
| C=O (Carbamate) | Stretch | ~1690 | Strong |
| C≡C (Alkyne) | Stretch | ~2120 | Weak to Medium |
Optical Activity Measurements for Chiral Assessment
The chirality of a molecule is a fundamental property that influences its biological activity and is a critical quality attribute in the synthesis of enantiomerically pure compounds. For this compound, which possesses a stereocenter at the third carbon, confirming the stereochemical identity and purity is paramount. Optical activity measurements, specifically polarimetry, serve as a primary method for this chiral assessment. vernier.comlibretexts.org
Polarimetry operates on the principle that chiral molecules, or enantiomers, rotate the plane of plane-polarized light. libretexts.orgyoutube.com When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated either clockwise, termed dextrorotatory (+), or counter-clockwise, termed levorotatory (-). vernier.comlibretexts.org The magnitude and direction of this rotation are unique to the specific enantiomer under a defined set of experimental conditions. vernier.com An achiral compound, in contrast, will not exhibit any optical activity. libretexts.org
The primary value obtained from polarimetry is the specific rotation, [α]. This is an intrinsic property of a chiral compound and is calculated from the observed rotation using Biot's Law:
[α] = α / (l * c)
Where:
α is the observed rotation in degrees.
[α] is the specific rotation.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL). vernier.com
The specific rotation is typically reported with the temperature and the wavelength of the light source (commonly the D-line of a sodium lamp, 589 nm) specified. libretexts.org
For the closely related compound, Boc-(S)-3-Amino-5-hexenoic acid, the specific rotation has been reported. The (S)-enantiomer is dextrorotatory, exhibiting a positive specific rotation, while its mirror image, the (R)-enantiomer, is levorotatory with a negative specific rotation of the same magnitude. sigmaaldrich.comsigmaaldrich.com
Detailed research findings on the optical activity of this compound itself are not extensively published in peer-reviewed literature; however, data for the analogous hexenoic acid provides a crucial reference point. The expected optical activity for this compound would be a key parameter for its characterization, confirming the presence of the desired (S)-enantiomer and allowing for the calculation of enantiomeric excess.
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and can be determined from the specific rotation of a mixture compared to the specific rotation of a pure enantiomer. libretexts.orglibretexts.org
Interactive Data Table: Optical Rotation of Related Amino Acid Derivatives
| Compound Name | CAS Number | Formula | Specific Rotation ([α]/D) | Conditions |
| (S)-3-(Boc-amino)-5-hexenoic acid | 270263-03-1 | C₁₁H₁₉NO₄ | +20±1° | c = 1 in ethanol |
| (R)-3-(Boc-amino)-5-hexenoic acid | 269726-94-5 | C₁₁H₁₉NO₄ | -20.0±1° | c = 1 in ethanol |
This table presents data for a closely related analogue to this compound, illustrating the opposing optical rotation of its enantiomers. sigmaaldrich.comsigmaaldrich.com
In addition to polarimetry, chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing the enantiomeric purity of Boc-protected amino acids. sigmaaldrich.comtandfonline.comrsc.org This method utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. sigmaaldrich.comrsc.org While polarimetry provides a bulk measurement of the optical activity of the sample, chiral HPLC can resolve and quantify even minor amounts of the undesired enantiomer. tandfonline.com
Emerging Research Directions and Future Prospects for Boc S 3 Amino 5 Hexynoic Acid
Development of Advanced Bioconjugation Methodologies
The terminal alkyne functionality of Boc-(S)-3-Amino-5-hexynoic acid makes it an ideal substrate for one of the most efficient and widely used bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". peptide.comiris-biotech.de This reaction allows for the covalent linkage of the amino acid, or peptides containing it, to molecules bearing an azide (B81097) group with high efficiency and specificity, even in complex biological media. peptide.comresearchgate.net
Future research is focused on leveraging this reactivity to develop more sophisticated bioconjugation strategies. Alkyne-containing amino acids are pivotal in creating peptide-drug conjugates (PDCs), where they serve as a specific attachment point for cytotoxic drugs, fluorescent labels, or imaging agents. peptide.com The ability to incorporate this compound at a precise location within a peptide sequence enables the site-specific labeling of proteins and other biomolecules. nih.govresearchgate.net
Beyond CuAAC, novel metal-catalyzed cross-coupling reactions are being explored. For instance, recent studies have demonstrated the selective modification of alkyne-linked peptides and proteins through arylacetylene formation using cyclometalated gold(III) complexes, presenting a new tool for protein modification under aqueous conditions. nih.gov These advanced methodologies are expanding the toolkit for creating complex biomolecular constructs with tailored functions.
| Bioconjugation Technique | Reactive Group on Amino Acid | Partner Reactive Group | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Azide | High efficiency, high specificity, biocompatible conditions. peptide.comiris-biotech.de |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) | Copper-free, suitable for live-cell labeling. iris-biotech.de |
| Sonogashira Coupling | Terminal Alkyne | Aryl or Vinyl Halide | Forms carbon-carbon bonds, used for conjugating non-proteinogenic structures. peptide.com |
| Gold(III)-Mediated Alkynylation | Terminal Alkyne | Cyclometalated Gold(III) Complex | Forms arylacetylenes, offers an alternative to cycloaddition reactions. nih.gov |
Exploration of Novel Pharmacological Targets for Derived Compounds
The primary route to creating pharmacologically active compounds from this compound is through the modification of its alkyne group. The CuAAC reaction, for example, generates a stable 1,4-disubstituted 1,2,3-triazole ring. iris-biotech.de Triazole derivatives are known to possess an exceptionally broad spectrum of biological activities. This opens a vast field for exploring novel pharmacological targets.
Research into triazole-based compounds has identified activities including:
Antimicrobial and Antifungal: Triazole-containing drugs like fluconazole are established antifungal agents.
Anticancer: Certain triazoles exhibit inhibitory activity against enzymes crucial for cancer cell proliferation, such as indoleamine 2,3-dioxygenase 1 (IDO1). peptide.com
Anti-inflammatory: Triazole derivatives have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes. newdrugapprovals.org
Antiviral: The triazole ring is a structural component of antiviral drugs like ribavirin.
Antihypertensive and Platelet Aggregation Inhibition: Some triazole derivatives show potential as cardiovascular agents by affecting blood pressure and inhibiting adrenaline-induced platelet aggregation. nih.gov
Furthermore, synthetic amino acid derivatives are being investigated as potent inhibitors of digestive enzymes, such as pancreatic α-amylase and α-glucosidase, which could lead to new treatments for metabolic disorders like type 2 diabetes and obesity. springernature.com The incorporation of this compound into peptide sequences could also be used to target specific enzymes or protein-protein interactions implicated in disease.
Integration into Supramolecular Chemistry and Nanotechnology
The self-assembly of small molecules, particularly peptides, into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology. eventact.com Amino acids and their derivatives are fundamental building blocks for creating functional biomaterials like supramolecular hydrogels. researchgate.netnih.gov These hydrogels, which have high water content and biocompatibility, are promising for applications in tissue engineering and controlled drug delivery. nih.govmdpi.com
This compound can be incorporated into peptide amphiphiles—peptides with a hydrophobic tail and a hydrophilic head—which are known to self-assemble into nanofibers, vesicles, or hydrogels. nih.govnih.gov The presence of the terminal alkyne provides a unique advantage: it serves as a latent reactive handle within the assembled supramolecular structure. This allows for post-assembly modification via click chemistry, enabling the immobilization of bioactive molecules, drugs, or imaging agents directly onto the nanofiber network of a hydrogel. This approach offers a powerful method for creating "smart" biomaterials with precisely controlled functionalities. mdpi.com
| Application Area | Role of this compound Derivative | Potential Functionality |
| Tissue Engineering | Component of a self-assembling peptide scaffold. mdpi.com | Covalent attachment of cell adhesion motifs (e.g., RGD sequences) or growth factors to promote cell growth. nih.gov |
| Drug Delivery | Building block for a supramolecular hydrogel matrix. nih.gov | Covalent linking of therapeutic agents for sustained and localized release. |
| Biosensing | Functional unit in a self-assembled nanostructure. | Attachment of reporter molecules (e.g., fluorophores) for detecting specific analytes. |
| Nanomaterials | Surface functionalization of nanoparticles. | Site-specific conjugation of targeting ligands for delivery to specific cells or tissues. peptide.com |
Computational Chemistry and Molecular Modeling for Rational Design and Prediction of Reactivity
While specific computational studies on this compound are not yet prevalent, the field of molecular modeling offers powerful tools to guide its future applications. springernature.com Computational methods are essential for the rational design of peptides and for predicting their behavior. udel.edu
Molecular dynamics (MD) simulations can be employed to predict the three-dimensional conformation of peptides containing this compound. mdpi.com This is crucial for understanding how the incorporation of this non-natural amino acid affects the secondary structure (e.g., α-helices or β-sheets) of a peptide, which in turn dictates its biological activity and self-assembly properties. udel.edu
Furthermore, quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model the reactivity of the alkyne group. nih.gov These calculations can predict the activation barriers for reactions like CuAAC, helping to optimize reaction conditions. For drug design, docking simulations can predict how peptides or triazole derivatives incorporating the hexynoic acid scaffold bind to specific pharmacological targets, enabling the screening of virtual libraries and the rational design of more potent inhibitors. nih.gov
Innovations in Process Chemistry for Sustainable and Efficient Production
The increasing demand for specialty amino acids in pharmaceutical development necessitates the development of efficient and environmentally friendly production methods. Traditional peptide synthesis often relies on solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which have significant toxicity concerns. newdrugapprovals.orgrsc.org
A key area of innovation is the adoption of green chemistry principles. Research has shown that solvents like propylene carbonate can serve as effective and greener alternatives to conventional solvents for both solution-phase and solid-phase peptide synthesis using Boc-protected amino acids. newdrugapprovals.orgrsc.orgresearchgate.net These alternative solvents can provide comparable or even better yields without the associated environmental and health hazards. wordpress.com
Another significant advancement is the use of chemoenzymatic methods for producing chiral molecules. pharmasalmanac.com Enzymatic resolution is a powerful technique for separating racemic mixtures of amino acids to obtain the desired single enantiomer (in this case, the S-enantiomer) with high selectivity and under mild, environmentally benign conditions. rsc.org This approach avoids the harsh reagents and conditions often used in classical chemical resolution, reducing waste and improving sustainability. nih.govresearchgate.net Combining enzymatic steps with efficient chemical transformations represents a promising route for the large-scale, cost-effective, and green production of this compound. pharmasalmanac.com
Q & A
Q. What are the established synthetic routes for Boc-(S)-3-Amino-5-hexynoic acid?
this compound is synthesized via Boc (tert-butyloxycarbonyl) protection of the amine group in 3-Amino-5-hexynoic acid. A typical protocol involves reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., THF/water) at 0–25°C. The product is purified via column chromatography or recrystallization, followed by characterization using / NMR and mass spectrometry. Enantiomeric purity is confirmed via chiral HPLC .
Q. How is the stereochemical integrity of this compound validated?
The (S)-configuration is confirmed using polarimetry (specific optical rotation) and compared to literature values. Advanced methods include single-crystal X-ray diffraction (SCXRD) for absolute configuration determination, as demonstrated for structurally similar Boc-protected γ-phenylalanine derivatives .
Q. What analytical techniques are critical for purity assessment?
Reverse-phase HPLC (C18 column, UV detection at 210–254 nm) and NMR are standard. High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Impurity profiling may involve LC-MS for trace byproduct identification .
Advanced Research Questions
Q. How can synthetic conditions be optimized to enhance enantiomeric excess (ee)?
Enantioselective synthesis may employ chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones). Alternatively, kinetic resolution using enzymes (lipases or acylases) selectively deprotects one enantiomer. Reaction parameters (temperature, solvent polarity, and pH) are systematically varied, with ee monitored via chiral HPLC. Computational modeling (DFT) aids in predicting transition-state energetics for asymmetric induction .
Q. What intermolecular interactions dominate the crystal packing of this compound?
Similar Boc-protected amino acids exhibit intermolecular hydrogen bonds (N–H···O=C) between the carbamate and carboxylic acid groups, along with van der Waals interactions from the tert-butyl group. The alkyne moiety (C≡C) may introduce rigidity, affecting packing efficiency. Temperature-dependent SCXRD (100–300 K) and Hirshfeld surface analysis quantify interaction energies and thermal expansion effects .
Q. How does the alkyne functionality influence reactivity in peptide coupling?
The terminal alkyne enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for site-specific bioconjugation. However, the acidic α-proton (to the alkyne) may require careful pH control during solid-phase peptide synthesis (SPPS) to avoid racemization. Stability studies under SPPS conditions (e.g., TFA deprotection) are recommended to assess side reactions .
Q. What role does this compound play in supramolecular assembly?
The Boc group and alkyne can direct hierarchical self-assembly via non-covalent interactions. For example, in aqueous/organic solvents, amphiphilic packing may form micelles or nanotubes. SAXS and cryo-EM characterize nanostructures, while fluorescence anisotropy probes conformational flexibility in solution .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported melting points or spectral data?
Variations in melting points may arise from polymorphic forms or solvent inclusion. SCXRD identifies polymorphs, while DSC distinguishes pure phases. Spectral inconsistencies (e.g., NMR shifts) are addressed by standardizing solvent (DMSO-d vs. CDCl) and concentration. Cross-validation with independent synthetic batches and literature (e.g., CRC Handbook) is critical .
Q. Why do some studies report low yields in Boc deprotection?
Acidic deprotection (e.g., TFA) of Boc groups adjacent to electron-deficient alkynes may suffer from side reactions (e.g., alkyne protonation or oligomerization). Alternative strategies include photolabile (e.g., NVOC) or enzymatically cleavable protecting groups. Kinetic studies (NMR monitoring) optimize deprotection time and reagent stoichiometry .
Methodological Recommendations
Best practices for handling air/moisture-sensitive intermediates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
